
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chloro group, a formyl group, and a methyl group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium typically involves the condensation of 2-aminothiophenol with a suitable aldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzothiazole ring. The presence of a chloro group and a formyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Chloro-2-(3-carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Reduction: 5-Chloro-2-(3-hydroxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Substitution: 5-Substituted-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium derivatives.
Applications De Recherche Scientifique
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often studied through molecular docking and biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 5-Chloro-2-(3-hydroxyphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 5-Chloro-2-(3-carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium
Uniqueness
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the presence of both a chloro and a formyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields.
Propriétés
Numéro CAS |
669058-10-0 |
|---|---|
Formule moléculaire |
C15H11ClNOS+ |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
3-(5-chloro-3-methyl-1,3-benzothiazol-3-ium-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H11ClNOS/c1-17-13-8-12(16)5-6-14(13)19-15(17)11-4-2-3-10(7-11)9-18/h2-9H,1H3/q+1 |
Clé InChI |
RUHZCHXTKZQHRX-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C(SC2=C1C=C(C=C2)Cl)C3=CC=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


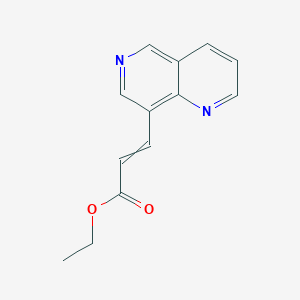
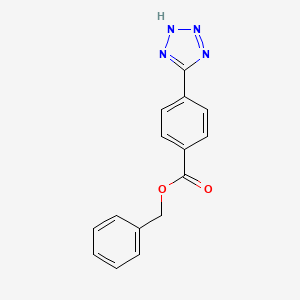
![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
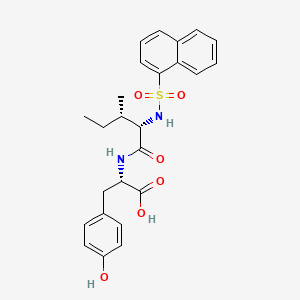

![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)

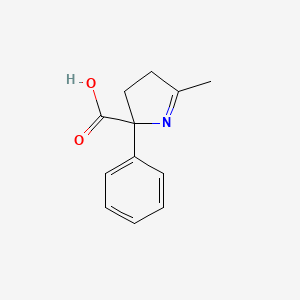
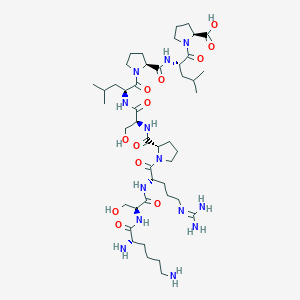
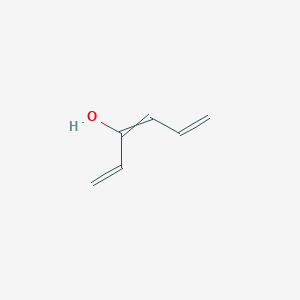
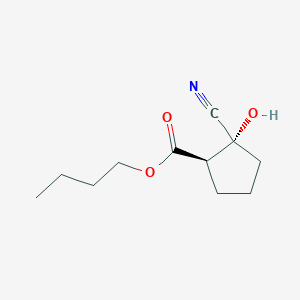
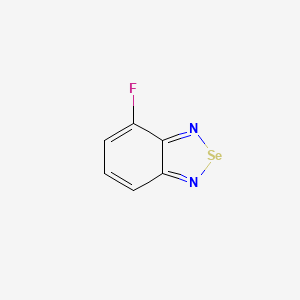
silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)
